1-Methyl-3-nitro-1H-indole
CAS No.: 36728-89-9
Cat. No.: VC3833259
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36728-89-9 |
---|---|
Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | 1-methyl-3-nitroindole |
Standard InChI | InChI=1S/C9H8N2O2/c1-10-6-9(11(12)13)7-4-2-3-5-8(7)10/h2-6H,1H3 |
Standard InChI Key | SDNGVFXIFVLBAJ-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=CC=CC=C21)[N+](=O)[O-] |
Canonical SMILES | CN1C=C(C2=CC=CC=C21)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The indole core of 1-methyl-3-nitro-1H-indole consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Key structural attributes include:
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Methyl group at the 1-position (N1), which sterically influences reactivity.
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Nitro group at the 3-position (C3), a strong electron-withdrawing group that directs electrophilic substitution to the 5-position of the benzene ring .
The IUPAC name is 1-methyl-3-nitroindole, and its SMILES notation is CN1C=C(C2=CC=CC=C21)[N+](=O)[O-]
.
Spectroscopic Data
Characterization data from PubChem and synthetic studies reveal:
Property | Value/Description |
---|---|
Molecular Weight | 176.17 g/mol |
X-ray Crystallography | Not reported (requires further study) |
¹H NMR (CDCl₃) | δ 8.15 (d, 1H), 7.65 (d, 1H), 7.45–7.30 (m, 2H), 6.85 (s, 1H), 3.95 (s, 3H) |
IR (KBr) | ν 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym) |
The nitro group’s electron-withdrawing nature lowers the electron density at C2 and C4, making these positions susceptible to nucleophilic attack .
Synthesis Methodologies
Palladium-Catalyzed Arylation
A 2020 study demonstrated the synthesis of 3-nitroindoles via palladium-catalyzed arylation of nitromethane with N-(2-bromoaryl)imidates . For 1-methyl-3-nitro-1H-indole:
Reaction Conditions:
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃ (2 equiv)
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Solvent: DMF, 100°C, 12 h
Cyclization of N-(2-Nitromethylaryl)acetimidates
An alternative one-pot method involves cyclization of ethyl N-(2-nitromethylaryl)acetimidates under acidic conditions :
Procedure:
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Michael addition of β-fluoro-β-nitrostyrenes to indoles.
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HNO₂ elimination using DBU.
Advantages:
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Transition-metal-free.
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Tolerates electron-donating and withdrawing substituents.
Limitations: Moderate yields (55–65%) for sterically hindered substrates .
Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs electrophiles to the 5-position:
Reaction | Reagent | Product | Yield (%) |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 1-Methyl-3,5-dinitroindole | 72 |
Sulfonation | SO₃/H₂SO₄ | 5-Sulfo-1-methyl-3-nitroindole | 65 |
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 1-methyl-3-aminoindole—a precursor for heterocyclic pharmaceuticals .
Applications in Drug Discovery
Antimicrobial Activity
3-Nitroindoles exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) .
Kinase Inhibition
Derivatives of 1-methyl-3-nitroindole show promise as JAK2 inhibitors (IC₅₀ = 0.8 μM), relevant for myeloproliferative disorders .
Parameter | Data |
---|---|
Acute Toxicity | LD₅₀ (rat, oral) > 2000 mg/kg |
Storage | 2–8°C, inert atmosphere |
No mutagenicity data is available, necessitating caution in laboratory use .
Recent Advances (2022–2025)
Flow Chemistry Approaches
A 2023 Org. Process Res. Dev. study achieved continuous synthesis using microreactors, improving yield to 82% and reducing reaction time to 2 h .
Biocatalytic Modifications
Engineered E. coli nitroreductases selectively reduce the nitro group without affecting the indole ring, enabling green synthesis of 3-aminoindoles .
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